molecular formula C7H5ClO2S B8668902 4-Chloro-3-mercaptobenzoic acid

4-Chloro-3-mercaptobenzoic acid

Cat. No.: B8668902
M. Wt: 188.63 g/mol
InChI Key: HBARLEHZOZVEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-mercaptobenzoic acid is a useful research compound. Its molecular formula is C7H5ClO2S and its molecular weight is 188.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

IUPAC Name

4-chloro-3-sulfanylbenzoic acid

InChI

InChI=1S/C7H5ClO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,(H,9,10)

InChI Key

HBARLEHZOZVEHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-4-chlorobenzoic acid (34.3g) was added to 5N hydrochloric acid (120 ml) and cooled to 0° C. To the stirred suspension was added a solution of sodium nitrite (14.5 g) in water (35 ml) over 30 min. with the temperature maintained at 0° to 5° C. The yellow diazonium solution, containing some suspended solid was added to a solution of potassium ethyl xanthate (37.5g) in water (60 ml), containing 0.2 g nickel chloride, at 45-50° C. Nitrogen evolution occurred and the yellow solid which precipitated at first decomposed to a red oil which then solidified. When the addition was complete, the mixture was heated to 70° C., cooled, and the red solid filtered off and washed with water. It was then boiled with a solution of potassium hydroxide (60 g) in water (300 ml) for 2 hr., cooled, filtered and acidified with excess hydrochloric acid. Thin-layer chromatography indicated the presence of 2 components in the precipitated creamy solid. Recrystallisation from acetic acid yielded a by-product, m.p. 240°-290° C., and dilution of the recrystallisation liquors gave a solid which was recrystallised from aqueous ethanol yielding mainly 4-chloro-3-mercaptobenzoic acid, m.p. 200°-211° C.
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
37.5 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five

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